molecular formula C14H8N2O B1683917 1,9-Pyrazoloanthrone CAS No. 129-56-6

1,9-Pyrazoloanthrone

Cat. No. B1683917
Key on ui cas rn: 129-56-6
M. Wt: 220.23 g/mol
InChI Key: ACPOUJIDANTYHO-UHFFFAOYSA-N
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Patent
US04202827

Procedure details

To 55 parts of a moist filter cake containing 24 parts of 1-anthraquinonyl hydrazine (dry weight) obtained by the the procedure described in any one of Examples 1 to 11 are added 150 parts by volume of concentrated sulfuric acid, such that the temperature does not rise above 100° C. (about 1/2 hour). The reaction mixture is then stirred for 2 hours at 100° to 110° C., subsequently cooled to 40° C. and diluted dropwise with 150 parts by volume of water. The suspension is then poured into a mixture of ice and water and filtered. The filter cake is washed neutral with water and dried, affording 22.2 parts of pyrazolanthrone of the formula. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:17][NH2:18])[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O>O>[CH:10]1[CH:11]=[C:12]2[C:13]3[C:14]4[C:1](=[CH:2][CH:3]=[CH:4][C:5]=4[C:6](=[O:16])[C:7]2=[CH:8][CH:9]=1)[NH:17][N:18]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 2 hours at 100° to 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the the procedure
CUSTOM
Type
CUSTOM
Details
does not rise above 100° C.
CUSTOM
Type
CUSTOM
Details
(about 1/2 hour)
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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